molecular formula C14H15N3O4 B13712855 2-[2-(2-Aminophenoxy)ethoxy]-4-nitroaniline

2-[2-(2-Aminophenoxy)ethoxy]-4-nitroaniline

Cat. No.: B13712855
M. Wt: 289.29 g/mol
InChI Key: LXWLJPUHUPXPCC-UHFFFAOYSA-N
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Description

2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine (CAS 96331-95-2) is a nitroaniline derivative characterized by a unique ethoxy-linked bis(aminophenoxy) structure with a methyl substituent. Its molecular formula is C₁₅H₁₈N₂O₂, with a molecular weight of 258.32 g/mol . Key physical properties include:

  • Density: 1.178 g/cm³
  • Boiling Point: 465.8°C at 760 mmHg
  • Flash Point: 259.2°C

The compound features two aromatic rings connected by an ethoxy chain, with amino groups at the ortho positions and a methyl group at the para position of the benzene ring. Synonyms include 1-(2-Amino-5-methylphenoxy)-2-(2-aminophenoxy)ethane and 2-(2-(2-aminophenoxy)ethoxy)-4-methylaniline .

Properties

Molecular Formula

C14H15N3O4

Molecular Weight

289.29 g/mol

IUPAC Name

2-[2-(2-aminophenoxy)ethoxy]-4-nitroaniline

InChI

InChI=1S/C14H15N3O4/c15-11-3-1-2-4-13(11)20-7-8-21-14-9-10(17(18)19)5-6-12(14)16/h1-6,9H,7-8,15-16H2

InChI Key

LXWLJPUHUPXPCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)OCCOC2=C(C=CC(=C2)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-[2-(2-Aminophenoxy)ethoxy]-4-nitroaniline

Detailed Synthetic Route

Step 1: Alkylation of 2-Nitrophenol
  • 2-Nitrophenol is reacted with ethylene glycol derivatives under basic conditions (e.g., potassium carbonate in acetone) to form 2-(2-nitrophenoxy)ethanol.
  • This step introduces the first ethoxy linker and is typically done at room temperature or slightly elevated temperatures to ensure selectivity and yield.
Step 2: Reduction of Nitro Group to Amino Group
  • The nitro group on the aromatic ring is reduced to an amino group using reducing agents such as sodium borohydride or catalytic hydrogenation.
  • This step converts 2-(2-nitrophenoxy)ethanol into 2-(2-aminophenoxy)ethanol, a key intermediate.
Step 3: Double Alkylation to Form the Ether Linkage
  • The amino intermediate undergoes double alkylation with a suitable alkyl halide (e.g., bromoethyl derivatives) to extend the ethoxy chain, resulting in 2-[2-(2-aminophenoxy)ethoxy]ethanol.
  • Reaction conditions involve polar aprotic solvents like tetrahydrofuran or dimethylformamide at moderate temperatures.
Step 4: Final Nucleophilic Substitution and Nitration
  • The extended ether intermediate is further reacted with 4-nitroaniline derivatives or subjected to nitration to introduce the 4-nitroaniline moiety.
  • Careful nitration conditions (using nitric and sulfuric acid mixtures at low temperature) ensure selective substitution without over-nitration or decomposition.

Representative Synthetic Scheme

Step Reactants/Intermediates Reagents/Conditions Product/Intermediate Yield (%) Notes
1 2-Nitrophenol + ethylene glycol derivative K2CO3, acetone, RT 2-(2-Nitrophenoxy)ethanol ~70-80 Base-mediated alkylation
2 2-(2-Nitrophenoxy)ethanol NaBH4 or catalytic hydrogenation 2-(2-Aminophenoxy)ethanol ~60-85 Nitro reduction
3 2-(2-Aminophenoxy)ethanol + bromoethyl halide THF or DMF, RT to 40 °C 2-[2-(2-Aminophenoxy)ethoxy]ethanol ~75-85 Double alkylation
4 Ether intermediate + 4-nitroaniline or nitration reagents HNO3/H2SO4, 0 °C to RT 2-[2-(2-Aminophenoxy)ethoxy]-4-nitroaniline ~60-70 Controlled nitration

Key Experimental Observations and Optimization

  • The yield of the alkylation step is highly dependent on the equivalents of alkylating agent and reaction temperature; excess alkyl halide and moderate heating improve conversion but may increase by-products.
  • Nitro group reduction requires careful monitoring to avoid over-reduction or incomplete conversion.
  • Nucleophilic substitution reactions can compete with intramolecular cyclizations, leading to side-products such as benzoxazonium species; reaction conditions must be optimized to favor the desired product.
  • Purification often involves silica gel column chromatography and sometimes recycling high-performance liquid chromatography with gel permeation columns for higher purity.

Research Results and Analytical Data

Spectroscopic Characterization

  • Infrared Spectroscopy (IR): Characteristic bands for nitro groups (~1520 and 1340 cm⁻¹), aromatic amines (~3400 cm⁻¹), and ether linkages (~1100 cm⁻¹).
  • Nuclear Magnetic Resonance (NMR):
    • ^1H NMR shows aromatic proton signals between δ 6.5–8.0 ppm, methylene protons of ethoxy chains between δ 3.3–4.0 ppm, and amino protons as broad singlets.
    • ^13C NMR confirms aromatic carbons, ether carbons, and aliphatic carbons consistent with the proposed structure.
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and formula with high accuracy.

Yield and Purity

  • Overall yields for the multi-step synthesis range from 40% to 85% per step, with final yields around 50-60% after purification.
  • Purity is typically confirmed above 95% by chromatographic and spectroscopic methods.

Summary Table of Preparation Methods

Method Aspect Description Reference/Source
Starting Materials 2-Nitrophenol, ethylene glycol derivatives, bromoethyl halides
Key Reactions Alkylation, nitro reduction, double alkylation, nitration
Reaction Conditions Base-mediated alkylation, NaBH4 reduction, polar aprotic solvents, controlled nitration
Yields 40%-85% depending on step, overall 50-60%
Purification Techniques Silica gel chromatography, HPLC with gel permeation columns
Analytical Characterization IR, ^1H and ^13C NMR, HRMS
Common Side Reactions Intramolecular cyclization forming benzoxazonium species

Chemical Reactions Analysis

2-[2-(2-Aminophenoxy)ethoxy]-4-nitroaniline undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, nickel catalysts, and various electrophiles . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-[2-(2-Aminophenoxy)ethoxy]-4-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino and nitro groups allow it to participate in various biochemical reactions, influencing molecular pathways and cellular processes .

Comparison with Similar Compounds

Key Observations :

  • The target compound's ethoxy chain distinguishes it from simpler nitroanilines (e.g., 4-Methoxy-2-nitroaniline), enabling applications in polymers or surfactants .
  • Unlike halogenated derivatives (e.g., 4-Chloro-N-ethyl-2-nitroaniline), it lacks electrophilic substituents, reducing reactivity in nucleophilic substitutions .

Physicochemical Properties

Boiling Point and Stability

  • The target's high boiling point (465.8°C ) exceeds that of 4-Methoxy-2-nitroaniline (~300°C ) due to increased molecular size and hydrogen bonding .
  • Halogenated analogs (e.g., 4-Chloro-N-ethyl-2-nitroaniline) exhibit lower thermal stability due to weaker C-Cl bonds .

Solubility and Reactivity

  • The ethoxy chain enhances solubility in polar solvents (e.g., DMSO, ethanol) compared to nonpolar derivatives like 4-Methoxy-2-nitroaniline .
  • The absence of nitroso groups (cf. nitrosoanilines in ) reduces redox activity, making it less prone to decomposition under oxidative conditions .

Q & A

Q. What are the recommended synthetic routes for preparing 2-[2-(2-Aminophenoxy)ethoxy]-4-nitroaniline, and what critical parameters influence yield?

Methodological Answer: The synthesis typically involves two key steps:

Ether linkage formation : React 2-aminophenol with a dihaloethane (e.g., 1,2-dibromoethane) under basic conditions (K₂CO₃/DMF, 80°C) to form the intermediate 2-(2-aminoethoxy)phenol.

Nitro group introduction : Nitrate the aromatic ring using mixed acid (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration.
Critical Parameters :

  • Temperature control : Excessive heat during nitration can lead to byproducts like dinitro derivatives.
  • Protection of the amine group : Use acetyl chloride to temporarily protect the amine during nitration, followed by hydrolysis .

Q. How can researchers characterize the purity and structure of 2-[2-(2-Aminophenoxy)ethoxy]-4-nitroaniline?

Methodological Answer:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>98% recommended for research use).
  • NMR : Confirm structure via ¹H NMR (e.g., aromatic protons at δ 6.8–8.2 ppm, ethoxy protons at δ 3.5–4.3 ppm) and ¹³C NMR (nitro group carbons at ~145 ppm) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 318.1 (theoretical molecular weight: 317.3 g/mol) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing 2-[2-(2-Aminophenoxy)ethoxy]-4-nitroaniline?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states during nitration and etherification. For example, B3LYP/6-31G* level calculations predict energy barriers for nitro group regioselectivity .
  • Reaction Path Search : Tools like the Artificial Force Induced Reaction (AFIR) method can identify optimal solvent systems (e.g., DMF vs. THF) and catalysts to minimize side reactions .

Q. How should researchers resolve contradictory spectral data (e.g., NMR shifts) observed in different batches of the compound?

Methodological Answer:

  • Variable Temperature NMR : Perform experiments at 25°C and 60°C to detect conformational changes in the ethoxy chain that may cause signal splitting .
  • Isotopic Labeling : Synthesize a deuterated analog (e.g., deuterium at the ethoxy group) to isolate overlapping peaks in ¹H NMR .
  • Cross-Validate with X-ray Crystallography : Resolve ambiguities by growing single crystals (solvent: ethanol/water) and analyzing the solid-state structure .

Q. What strategies mitigate thermal instability during the compound’s storage or reaction under acidic/basic conditions?

Methodological Answer:

  • Stability Screening : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., >120°C).
  • pH-Dependent Studies : Store the compound in neutral, anhydrous conditions (e.g., sealed with molecular sieves). Under basic conditions, the nitro group may hydrolyze; adding antioxidants like BHT (0.1 wt%) can suppress degradation .

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